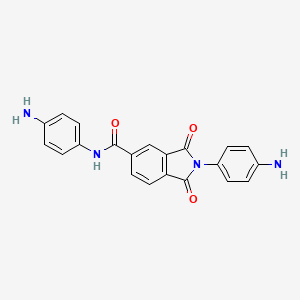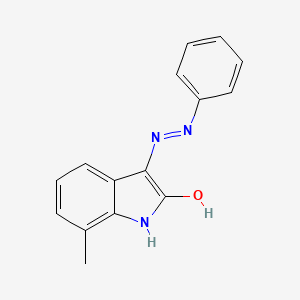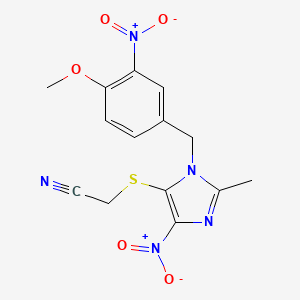![molecular formula C20H18ClN3O4 B14950220 Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a hydrazono group, a chlorophenyl group, and a pyrrolidinecarboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[(E)-2-(2-bromophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate
- Ethyl 3-[(E)-2-(2-fluorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate
Uniqueness
Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C20H18ClN3O4 |
|---|---|
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
ethyl (3E)-3-[(2-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4/c1-3-28-19(27)20(2)17(23-22-15-12-8-7-11-14(15)21)16(25)18(26)24(20)13-9-5-4-6-10-13/h4-12,22H,3H2,1-2H3/b23-17- |
InChI-Schlüssel |
SNJFPRTZCVKAJF-QJOMJCCJSA-N |
Isomerische SMILES |
CCOC(=O)C1(/C(=N\NC2=CC=CC=C2Cl)/C(=O)C(=O)N1C3=CC=CC=C3)C |
Kanonische SMILES |
CCOC(=O)C1(C(=NNC2=CC=CC=C2Cl)C(=O)C(=O)N1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B14950154.png)
![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)


![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)
![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)

